molecular formula C40H49N B1512642 4-(9,9-Dioctyl-7-phenyl-9H-fluoren-2-yl)pyridine CAS No. 811460-27-2

4-(9,9-Dioctyl-7-phenyl-9H-fluoren-2-yl)pyridine

Cat. No.: B1512642
CAS No.: 811460-27-2
M. Wt: 543.8 g/mol
InChI Key: RWJCZBMNZNUUCL-UHFFFAOYSA-N
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Description

4-(9,9-Dioctyl-7-phenyl-9H-fluoren-2-yl)pyridine is a useful research compound. Its molecular formula is C40H49N and its molecular weight is 543.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(9,9-dioctyl-7-phenylfluoren-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N/c1-3-5-7-9-11-16-26-40(27-17-12-10-8-6-4-2)38-30-34(32-18-14-13-15-19-32)20-22-36(38)37-23-21-35(31-39(37)40)33-24-28-41-29-25-33/h13-15,18-25,28-31H,3-12,16-17,26-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJCZBMNZNUUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)C5=CC=NC=C5)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856082
Record name 4-(9,9-Dioctyl-7-phenyl-9H-fluoren-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811460-27-2
Record name 4-(9,9-Dioctyl-7-phenyl-9H-fluoren-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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